molecular formula C7H4F2O2 B569645 2,4-Difluorobenzoic Acid-d3 CAS No. 1219804-63-3

2,4-Difluorobenzoic Acid-d3

Cat. No.: B569645
CAS No.: 1219804-63-3
M. Wt: 161.122
InChI Key: NJYBIFYEWYWYAN-CBYSEHNBSA-N
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Description

2,4-Difluorobenzoic Acid-d3 is a deuterium-labeled analogue of 2,4-Difluorobenzoic Acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 2,4-Difluorobenzoic Acid enhances its utility in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Difluorobenzoic Acid-d3 typically involves the deuteration of 2,4-Difluorobenzoic Acid. One common method includes the use of deuterated reagents in the synthesis process. For instance, 2,4-dinitrotoluene can be used as a starting material, which undergoes oxidation and fluorination to yield 2,4-Difluorobenzoic Acid. This compound is then subjected to deuteration to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as catalytic hydrogenation and isotope exchange reactions are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluorobenzoic Acid-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Scientific Research Applications

2,4-Difluorobenzoic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Comparison: 2,4-Difluorobenzoic Acid-d3 is unique due to the presence of deuterium, which enhances its stability and utility in research applications. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in analytical studies. The deuterium labeling also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic research .

Properties

IUPAC Name

2,3,5-trideuterio-4,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYBIFYEWYWYAN-CBYSEHNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)F)[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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